

quantitative analysis of 4-Nitro-m-xylene in reaction mixtures

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Compound of Interest

Compound Name: 4-Nitro-M-xylene

Cat. No.: B166903

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Application Note & Protocol

Topic: Quantitative Analysis of **4-Nitro-m-xylene** in Reaction Mixtures by Gas Chromatography with Flame Ionization Detection (GC-FID)

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Abstract

This document provides a comprehensive, validated protocol for the quantitative determination of **4-Nitro-m-xylene** in complex reaction mixtures. The synthesis of **4-Nitro-m-xylene** via the nitration of m-xylene is a critical process in the manufacturing of various fine chemicals, including dyes and agricultural products.[1] Accurate monitoring of the reaction progress, determination of yield, and assessment of isomeric purity are paramount for process optimization and quality control. This application note details a robust Gas Chromatography with Flame Ionization Detection (GC-FID) method, designed for high specificity in separating **4-Nitro-m-xylene** from its common isomer, 2-Nitro-m-xylene, unreacted starting material, and other potential byproducts. The protocol encompasses sample preparation from acidic reaction media, instrument setup, calibration, and a full method validation framework according to the International Council for Harmonisation (ICH) guidelines.[2]

Introduction and Scientific Principle

The nitration of m-xylene typically yields a mixture of **4-Nitro-m-xylene** and 2-Nitro-m-xylene. [1] The ratio of these isomers is a critical quality attribute, making a selective and precise analytical method essential. Gas Chromatography is an ideal technique for this analysis due to the volatility of the target analytes.[3][4] The principle relies on the separation of components in a mixture as they are carried by an inert gas (the mobile phase) through a capillary column containing a stationary phase. Separation is achieved based on differences in the analytes' boiling points and their interactions with the stationary phase.

Causality of Method Choice:

- GC over HPLC: GC is preferred for its high resolution of volatile, structurally similar isomers like nitroxyls and its compatibility with the robust and universally responsive Flame Ionization Detector (FID).[5]
- Flame Ionization Detection (FID): The FID is chosen for its high sensitivity to hydrocarbons, excellent linearity over a wide dynamic range, and durability. It generates a signal proportional to the mass of carbon atoms entering the flame, making it ideal for quantifying organic analytes like **4-Nitro-m-xylene**.

Analyte Properties

A foundational understanding of the analyte's physicochemical properties is critical for method development, particularly for establishing GC parameters.

Property	Value	Source
Chemical Name	4-Nitro-1,3-dimethylbenzene	[6]
CAS Number	89-87-2	[7]
Molecular Formula	C ₈ H ₉ NO ₂	[8]
Molecular Weight	151.16 g/mol	[8][9]
Appearance	Clear yellow liquid	[6]
Boiling Point	244 °C	[6][7]
Melting Point	7-9 °C	[6][7]
Density	1.117 g/mL at 25 °C	[6][7]
Solubility	Insoluble in water; soluble in organic solvents.	[6][8]

Experimental Protocols

Materials, Reagents, and Equipment

- Reference Standards: **4-Nitro-m-xylene** (≥99% purity), 2-Nitro-m-xylene (≥99% purity), m-Xylene (≥99% purity).
- Internal Standard (IS): p-Nitrotoluene (≥99% purity) or another suitable stable compound not present in the sample. The choice of p-nitrotoluene is based on its structural similarity and chromatographic behavior, ensuring consistent performance during analysis.[1]
- Solvents: Dichloromethane (DCM, HPLC grade), Ethyl Acetate (HPLC grade), n-Hexane (HPLC grade).
- Reagents: Sodium Bicarbonate (NaHCO₃, reagent grade), Magnesium Sulfate (MgSO₄, anhydrous), Deionized Water.
- Equipment: Gas Chromatograph with FID, Autosampler, Capillary GC Column (e.g., Agilent DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness), analytical balance, volumetric flasks, pipettes, vials, separatory funnel.

Preparation of Standards and Calibration Curve

The use of an internal standard is crucial as it corrects for minor variations in injection volume and potential matrix effects, thereby enhancing the precision and accuracy of the method.^[1]

- **Internal Standard (IS) Stock Solution (10 mg/mL):** Accurately weigh ~250 mg of p-Nitrotoluene into a 25 mL volumetric flask. Dissolve and dilute to the mark with Dichloromethane.
- **Analyte Stock Solution (10 mg/mL):** Accurately weigh ~250 mg of **4-Nitro-m-xylene** reference standard into a separate 25 mL volumetric flask. Dissolve and dilute to the mark with Dichloromethane.
- **Calibration Standards (0.05 - 2.0 mg/mL):** Prepare a series of at least five calibration standards by diluting the Analyte Stock Solution. To each 10 mL volumetric flask, add the appropriate volume of Analyte Stock, add 1.0 mL of the IS Stock Solution, and dilute to the mark with Dichloromethane. This creates a constant IS concentration of 1.0 mg/mL in each standard.

Standard Level	Analyte Stock Vol. (mL)	Final Analyte Conc. (mg/mL)	Final IS Conc. (mg/mL)
1	0.05	0.05	1.0
2	0.25	0.25	1.0
3	0.50	0.50	1.0
4	1.00	1.00	1.0
5	2.00	2.00	1.0

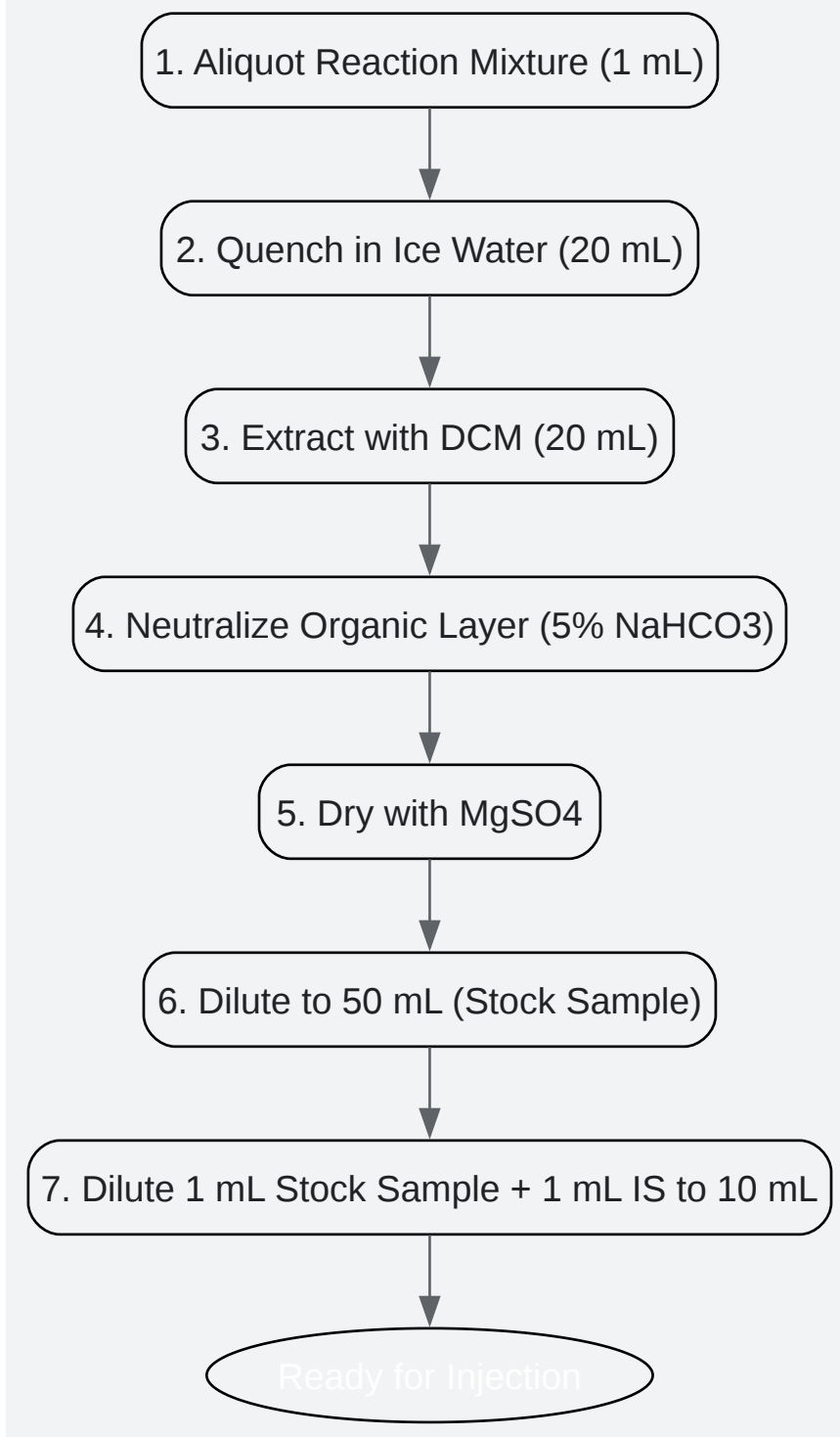
Sample Preparation from Reaction Mixture

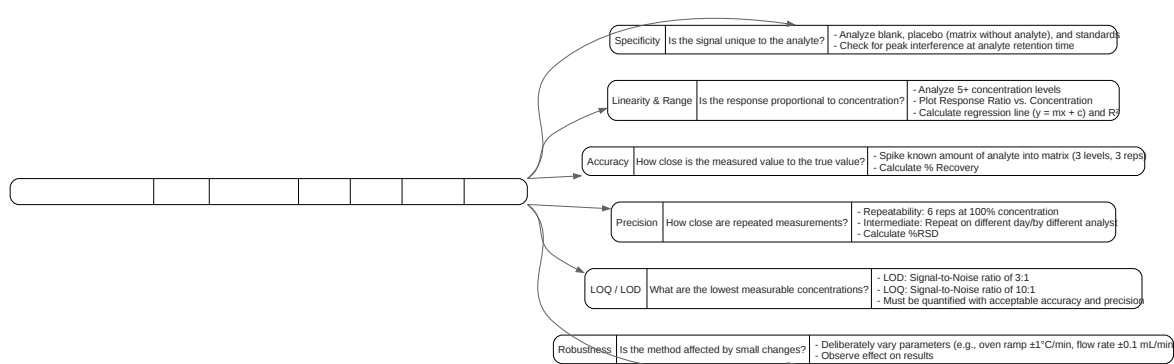
This protocol is designed to quench the reaction, neutralize acid catalysts, and extract the organic components for analysis.^[1]

- **Quenching:** Carefully take a 1.0 mL aliquot of the reaction mixture and add it to a flask containing 20 mL of ice-cold deionized water to stop the reaction.

- **Extraction:** Transfer the quenched mixture to a separatory funnel. Add 20 mL of Dichloromethane (or Ethyl Acetate) and shake vigorously for 2 minutes, venting frequently. Allow the layers to separate.
- **Neutralization:** Drain the lower organic layer into a clean flask. Wash the organic layer by adding 20 mL of a 5% Sodium Bicarbonate solution and shaking for 1 minute. This step is critical to remove residual strong acids (e.g., sulfuric acid) which can damage the GC column.^[1]
- **Drying:** Drain the organic layer and dry it over anhydrous magnesium sulfate.
- **Final Sample Preparation:** Filter the dried organic phase into a 50 mL volumetric flask. Rinse the drying agent with fresh DCM and add the rinsing to the flask. Dilute to the mark with DCM. This is the "Stock Sample Solution".
- **Working Sample Preparation:** Pipette 1.0 mL of the Stock Sample Solution into a 10 mL volumetric flask. Add 1.0 mL of the Internal Standard Stock Solution (10 mg/mL) and dilute to the mark with Dichloromethane. The sample is now ready for GC-FID analysis.

Sample Preparation from Reaction Mixture





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Caption: Key parameters for analytical method validation.

- Specificity: The ability to unequivocally assess the analyte in the presence of other components. [2] Inject solutions of m-xylene, 2-nitro-m-xylene, and a reaction blank

(prepared using the sample workup procedure without the reaction mixture). Confirm that no interfering peaks are present at the retention times of **4-Nitro-m-xylene** and the internal standard.

- **Linearity and Range:** The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte. [10] Analyze the calibration standards (from section 3.2) in triplicate. Plot the ratio of the (Analyte Peak Area / IS Peak Area) against the analyte concentration. The acceptance criterion is a correlation coefficient (R^2) ≥ 0.999 .
- **Accuracy:** The closeness of agreement between the true value and the value found. [11] This is determined by spike recovery. Prepare a simulated reaction matrix and spike it with the **4-Nitro-m-xylene** standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate. Calculate the percent recovery. The acceptance criterion is typically 98.0% - 102.0% recovery.
- **Precision:** Expresses the closeness of agreement between a series of measurements. [2] *
Repeatability: Analyze six replicate preparations of a standard at 100% of the target concentration on the same day, with the same instrument.
 - **Intermediate Precision:** Repeat the analysis on a different day with a different analyst or instrument.
 - The acceptance criterion for both is a Relative Standard Deviation (%RSD) of $\leq 2.0\%$.
- **Limit of Quantitation (LOQ) & Limit of Detection (LOD):**
 - **LOD:** The lowest amount of analyte that can be detected but not necessarily quantitated. Determined as the concentration that yields a signal-to-noise ratio of 3:1. [12] * **LOQ:** The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Determined as the concentration that yields a signal-to-noise ratio of 10:1. [12]

Data Analysis and Calculations

- **System Suitability:** Before sample analysis, inject a mid-level calibration standard five times. Calculate the %RSD of the peak area ratio, retention time, and determine the resolution between the **4-Nitro-m-xylene** and 2-Nitro-m-xylene peaks. The system is suitable if %RSD

$\leq 2.0\%$ and resolution (R_s) ≥ 1.5 . [11]2. Calibration Curve: Generate the linear regression equation from the calibration data ($y = mx + c$), where 'y' is the (Area_Analyte / Area_IS) ratio and 'x' is the concentration.

- Quantify Sample: For each sample injection, calculate the (Area_Analyte / Area_IS) ratio. Use this value ('y') in the regression equation to solve for 'x' (concentration in mg/mL in the prepared vial).
 - $\text{Concentration_vial (mg/mL)} = (\text{Area_Ratio} - c) / m$
- Calculate Concentration in Original Reaction Mixture: Account for all dilution steps performed during sample preparation.
 - $\text{Concentration_original (mg/mL)} = \text{Concentration_vial} * (10 \text{ mL} / 1 \text{ mL}) * (50 \text{ mL} / 1 \text{ mL_aliquot})$
 - $\text{Concentration_original (mg/mL)} = \text{Concentration_vial} * 500$

Example Results

The following table presents example data for a linearity study.

Concentration (mg/mL)	Avg. Area Ratio (Analyte/IS)
0.05	0.048
0.25	0.255
0.50	0.510
1.00	1.020
2.00	2.035
Regression	$y = 1.018x - 0.003$
R^2	0.9998

Conclusion

The GC-FID method described in this application note is a specific, linear, accurate, and precise procedure for the quantitative analysis of **4-Nitro-m-xylene** in reaction mixtures. The detailed sample preparation protocol is effective for isolating the analytes from complex matrices typical of nitration reactions. Adherence to the outlined method validation procedures will ensure the generation of high-quality, reliable data suitable for process control and quality assurance in a drug development or chemical manufacturing environment.

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